molecular formula C21H19ClFN5O2 B2409396 4-chloro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251573-32-6

4-chloro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Numéro de catalogue: B2409396
Numéro CAS: 1251573-32-6
Poids moléculaire: 427.86
Clé InChI: LLXPTQQJRJBYGA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-chloro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a complex organic compound known for its unique structure incorporating chlorobenzamide, fluorophenyl triazole, and piperidine elements

Propriétés

IUPAC Name

4-chloro-N-[1-[1-(3-fluorophenyl)triazole-4-carbonyl]piperidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN5O2/c22-15-6-4-14(5-7-15)20(29)24-17-8-10-27(11-9-17)21(30)19-13-28(26-25-19)18-3-1-2-16(23)12-18/h1-7,12-13,17H,8-11H2,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXPTQQJRJBYGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CN(N=N3)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

Antimicrobial Activity

Research has indicated that compounds containing triazole rings exhibit significant antimicrobial properties. The triazole moiety in this compound may contribute to its efficacy against various bacterial and fungal strains. A study demonstrated that derivatives of triazoles possess promising activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa . This suggests that 4-chloro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide could be investigated further as a potential antimicrobial agent.

Anti-cancer Properties

The structural characteristics of this compound may also lend themselves to anti-cancer applications. Triazole derivatives have been shown to inhibit tumor growth by affecting microtubule stabilization and disrupting cancer cell proliferation . Studies on similar compounds indicate that modifications in the triazole structure can enhance selectivity towards cancer cells while minimizing toxicity to healthy cells.

Neurological Disorders

Given the piperidine component, there is potential for this compound to be explored in the treatment of neurological disorders. Piperidine derivatives have been implicated in modulating neurotransmitter systems, particularly those involving serotonin and norepinephrine . This could make the compound relevant in treating conditions such as depression or anxiety disorders.

Case Studies

Several studies have explored the synthesis and biological evaluation of triazole-containing compounds. For instance:

  • Synthesis and Characterization : A study focused on synthesizing various triazole derivatives and evaluating their antimicrobial activities. The findings suggested that certain modifications led to enhanced efficacy against specific microbial strains .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that fluorination patterns on phenyl rings significantly affect the biological activity of triazole derivatives. This insight can guide future modifications of 4-chloro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide to optimize its pharmacological profile .

Data Tables

CompoundActivity TypeTarget OrganismMIC (µg/mL)Reference
4-chloro-N-(...)AntimicrobialMycobacterium smegmatis6.25
4-chloro-N-(...)AnticancerVarious cancer cell linesVaries

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Activité Biologique

4-chloro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a 3-fluorophenyl group attached to a triazole moiety, which is known for its bioactive properties. The molecular formula is C18H19ClFN5O, with a molecular weight of approximately 373.83 g/mol.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to 4-chloro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide. For example:

  • Inhibition of PARP1 : Research indicates that triazole derivatives can inhibit PARP1 activity, which is crucial for DNA repair mechanisms in cancer cells. Compounds with similar structures showed IC50 values ranging from 18 µM to 57.3 µM against various cancer cell lines .
  • Mechanism of Action : The mechanism involves the enhancement of apoptosis through the activation of caspases and increased phosphorylation of H2AX, indicating DNA damage response. This suggests that triazole-based compounds may be effective in inducing cell death in cancer cells .

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has also been explored:

  • Antitrypanosomal Activity : In studies evaluating triazole analogs against Trypanosoma cruzi, several compounds demonstrated potent activity with IC50 values significantly lower than standard treatments . This highlights the potential for developing new treatments for Chagas disease.
  • Antibacterial Properties : Triazole compounds have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives exhibited MIC values comparable to established antibiotics like norfloxacin .

Study on Anticancer Efficacy

A specific study involving a series of triazole derivatives examined their effects on MCF-7 breast cancer cells. The results indicated that these compounds not only inhibited cell proliferation but also induced significant apoptosis through caspase activation and PARP cleavage .

Study on Antimicrobial Efficacy

Another research effort focused on the efficacy of triazole hybrids against T. cruzi. The study demonstrated that certain analogs could effectively reduce parasite load in vitro while maintaining good bioavailability predictions .

Data Tables

Activity Type Compound IC50 (µM) Mechanism
Anticancer4-chloro-N-(...)-benzamide18 - 57.3PARP1 inhibition
AntitrypanosomalTriazole analogs (various)≤ 6.20Trypanocidal activity
AntibacterialTriazole derivatives≤ 2Inhibition of bacterial growth

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-chloro-N-(1-(1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide, and how are reaction conditions optimized?

  • Methodology :

  • Step 1 : Start with copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core. Use 3-fluorophenylacetylene and an azide-functionalized piperidine precursor under inert conditions (N₂ atmosphere) .
  • Step 2 : Couple the triazole-piperidine intermediate with 4-chlorobenzoyl chloride via amide bond formation. Optimize solvent choice (e.g., DMF or THF) and temperature (60–80°C) to maximize yield .
  • Step 3 : Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
    • Critical Parameters : Solvent polarity, catalyst loading (e.g., CuI vs. CuSO₄), and reaction time (12–24 hours) impact yield and purity .

Q. How is the structural identity of the compound confirmed post-synthesis?

  • Analytical Workflow :

  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; piperidine CH₂ at δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 468.1) .
  • X-ray Crystallography (if crystals form): Resolves 3D conformation, particularly triazole-piperidine dihedral angles .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Assay Design :

  • Target-Based : Test inhibition of kinases (e.g., EGFR, VEGFR) via fluorescence polarization assays. Use ATP-competitive controls .
  • Cell-Based : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7). Include a positive control (e.g., doxorubicin) .
    • Data Interpretation : IC₅₀ values <10 µM suggest therapeutic potential; discrepancies between target- and cell-based assays may indicate off-target effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Approach :

  • Analog Synthesis : Modify substituents (e.g., replace 3-fluorophenyl with 3-chlorophenyl; vary benzamide chloro position) .
  • Biological Testing : Compare IC₅₀ across analogs in kinase panels (e.g., Eurofins KinaseProfiler™).
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses in target active sites .
    • Key Finding : Bulkier substituents on the triazole ring reduce off-target kinase binding but may lower solubility .

Q. What strategies resolve contradictions in bioassay data between research groups?

  • Case Example : If Group A reports IC₅₀ = 2 µM (EGFR) and Group B finds IC₅₀ = 20 µM:

  • Variable 1 : Check assay conditions (ATP concentration, pH). Higher ATP (1 mM vs. 10 µM) reduces apparent inhibition .
  • Variable 2 : Verify compound stability (e.g., HPLC post-incubation; degradation in DMSO stock?) .
  • Variable 3 : Confirm target protein purity (SDS-PAGE) and activity (positive control curves) .

Q. How are in vivo pharmacokinetic (PK) studies structured for this compound?

  • Protocol :

  • Dosing : Administer 10 mg/kg (IV and oral) in rodent models. Collect plasma at 0, 1, 4, 8, 24 hours .
  • Bioanalysis : Quantify via LC-MS/MS. Detect metabolites (e.g., piperidine N-dealkylation) .
    • Key Metrics : Oral bioavailability >30%, half-life >4 hours, and brain penetration (logBB >0.3) support CNS drug potential .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.